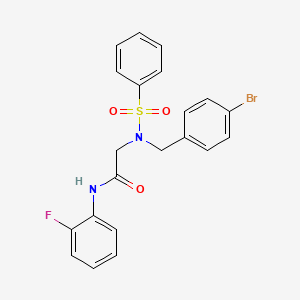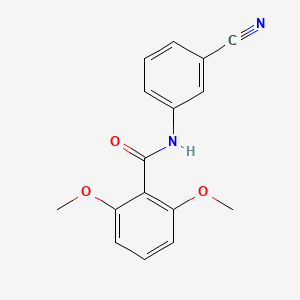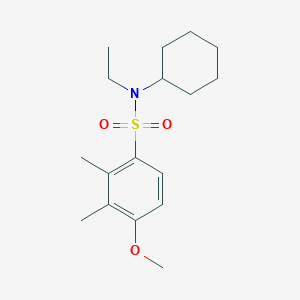![molecular formula C16H26N2O2S B5849287 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as MS-275, is a small molecule inhibitor that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. HDAC inhibitors like MS-275 have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Wirkmechanismus
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide exerts its effects by inhibiting the activity of HDACs, which results in the accumulation of acetylated histones and the activation of gene transcription. This leads to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on gene expression and cancer cell biology. However, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide also has limitations, including its potential toxicity and off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of focus is the investigation of 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide could be investigated for its potential use in other conditions, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in animal models. 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-4-6-16(7-5-14)21(19,20)17-10-3-11-18-12-8-15(2)9-13-18/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWODJWFFOCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)



![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)



![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)